4-Amino-2-(2-oxopyrrolidin-1-yl)benzoic acid
Description
4-Amino-2-(2-oxopyrrolidin-1-yl)benzoic acid is a benzoic acid derivative featuring an amino group at the 4-position and a 2-oxopyrrolidin-1-yl substituent at the 2-position of the aromatic ring. Benzoic acid derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and functionalizability .
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
4-amino-2-(2-oxopyrrolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C11H12N2O3/c12-7-3-4-8(11(15)16)9(6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2,(H,15,16) |
InChI Key |
OFMAJEGKPKOPFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=CC(=C2)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(2-oxopyrrolidin-1-yl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-pyrrolidinone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its reduced forms, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
4-Amino-2-(2-oxopyrrolidin-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-2-(2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The amino and pyrrolidinone groups may facilitate binding to enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs can be categorized based on substituent variations at the 2-position of the benzoic acid core:
Key Observations :
- Zwitterionic Behavior: Unlike glycine, p-amino benzoic acid adopts a non-zwitterionic structure at its isoelectric point . The 2-oxopyrrolidin-1-yl group in the target compound may stabilize a zwitterionic form due to its lactam’s hydrogen-bonding capacity.
- Steric and Conformational Effects: The dioxane substituent in introduces steric bulk, which may hinder intermolecular interactions compared to the planar pyrrolidinone ring in the target compound.
Physicochemical Properties
- Solubility: The 2-oxopyrrolidin-1-yl group’s polarity likely enhances aqueous solubility relative to CF₃- or dioxane-substituted analogs. However, crystallization studies of related pyrrolidinone-containing compounds (e.g., ) reveal dense packing due to hydrogen-bonding networks, which may reduce solubility in non-polar solvents.
- Acidity: The carboxylic acid group (pKa ~2–3) and amino group (pKa ~4–5) suggest pH-dependent ionization. The lactam’s electron-withdrawing effect may slightly lower the carboxylic acid’s pKa compared to unsubstituted p-amino benzoic acid.
Toxicity Predictions
Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight the importance of molecular connectivity indices (0JA, 1JA) in predicting oral LD₅₀ in mice . While specific data for 4-Amino-2-(2-oxopyrrolidin-1-yl)benzoic acid are unavailable, the following inferences can be made:
- Cross-Factor JB : The product of 0JA and 1JA (JB = 0JA × 1JA) correlates with toxicity in benzoic acids . The target compound’s branched substituent may increase JB values, suggesting moderate toxicity.
Biological Activity
4-Amino-2-(2-oxopyrrolidin-1-yl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. Its molecular structure consists of a benzoic acid core, an amino group, and a pyrrolidinone ring, which together may enhance its biological activity. This article reviews the biological activities associated with this compound, focusing on its anti-inflammatory, antimicrobial, and potential anticancer properties.
Chemical Structure and Properties
The compound's molecular formula is CHNO, with a molecular weight of 220.22 g/mol. The presence of both the amino and pyrrolidinone groups facilitates interactions with various biological targets, potentially influencing multiple biochemical pathways.
1. Anti-inflammatory Effects
Preliminary studies have indicated that 4-Amino-2-(2-oxopyrrolidin-1-yl)benzoic acid exhibits anti-inflammatory properties. Its mechanism may involve the modulation of enzyme activity related to inflammatory pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
2. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. Studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics. The specific mechanisms of action include disruption of bacterial cell wall synthesis and interference with metabolic pathways.
3. Anticancer Potential
Research has indicated that 4-Amino-2-(2-oxopyrrolidin-1-yl)benzoic acid may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HepG2 and MCF-7, with IC values indicating effective cytotoxicity at low concentrations. The compound's ability to modulate key signaling pathways involved in cancer cell proliferation and survival is under investigation.
Data Tables
The following table summarizes the biological activities and their respective IC values where applicable:
| Activity | Target | IC Value | Reference |
|---|---|---|---|
| Anti-inflammatory | COX enzymes | Not specified | |
| Antimicrobial | Various bacteria | Not specified | |
| Anticancer | HepG2 | 23.31 ± 0.09 µM | |
| Anticancer | MCF-7 | 72.22 ± 0.14 µM |
Case Studies
Case Study 1: In Vitro Antimicrobial Activity
In a study examining the antimicrobial efficacy of various benzoic acid derivatives, 4-Amino-2-(2-oxopyrrolidin-1-yl)benzoic acid was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting strong potential as an antimicrobial agent.
Case Study 2: Anticancer Activity Against HepG2 Cells
A detailed investigation into the anticancer properties revealed that treatment with 4-Amino-2-(2-oxopyrrolidin-1-yl)benzoic acid resulted in a substantial increase in caspase activity, indicating the induction of apoptosis in HepG2 cells. Flow cytometry analysis showed an apoptosis rate exceeding 39%, highlighting its potential as an anticancer drug candidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
